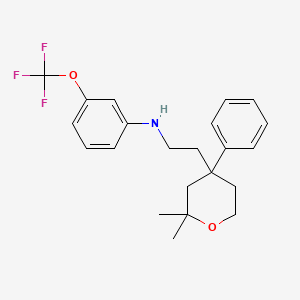
Icmt-IN-55
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-55 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, specifically in the methylation of isoprenylated cysteine residues. This modification is crucial for the proper localization and function of various proteins, including those involved in cell signaling pathways. This compound has shown potential in scientific research, particularly in the study of cancer and other diseases where protein prenylation plays a significant role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-55 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of specific starting materials.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to maximize the efficiency of each reaction step.
Purification techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Reagents such as potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
Scientific Research Applications
Icmt-IN-55 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in protein prenylation and its impact on cellular functions.
Biology: Investigated for its effects on cell signaling pathways, particularly those involving prenylated proteins.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where abnormal protein prenylation is implicated.
Industry: Utilized in the development of new drugs and chemical probes for research purposes.
Mechanism of Action
Icmt-IN-55 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of isoprenylated cysteine residues in proteins, a modification that is essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of these proteins, leading to alterations in cell signaling pathways and potentially inducing cell death in cancer cells .
Comparison with Similar Compounds
Icmt-IN-55 is unique among ICMT inhibitors due to its specific chemical structure and potency. Similar compounds include:
Cysmethynil: Another ICMT inhibitor with a different chemical structure but similar mechanism of action.
J4-2 and J4-6: Compounds with slightly better ICMT inhibition but poor solubility compared to this compound.
This compound stands out for its balance of potency and solubility, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26F3NO2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C22H26F3NO2/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-18-9-6-10-19(15-18)28-22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |
InChI Key |
FTRVOMSNEXBJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


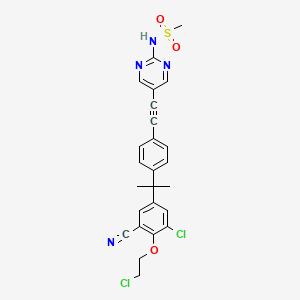
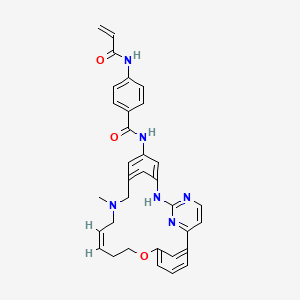
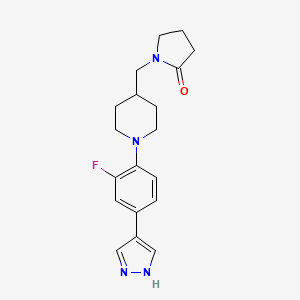
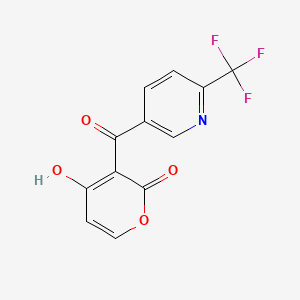
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
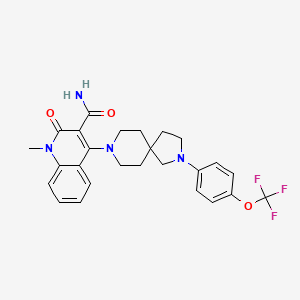
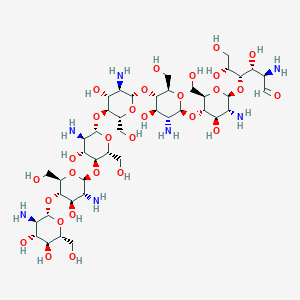
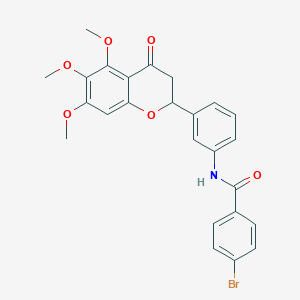

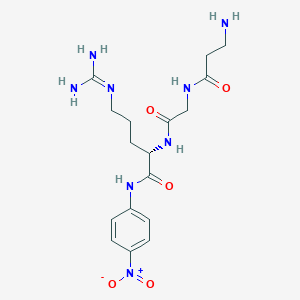
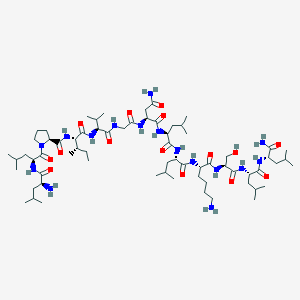
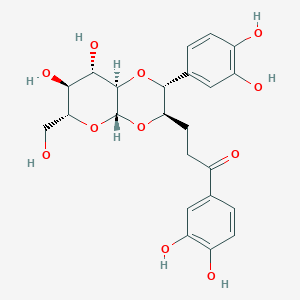
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
